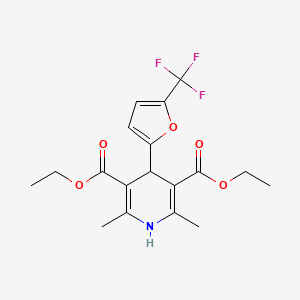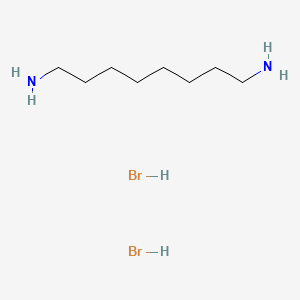
Octane-1,8-diamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1,8-diamine dihydrobromide is a chemical compound with the molecular formula C8H20N2·2HBr. It is a derivative of octane-1,8-diamine, where the amine groups are protonated and paired with bromide ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine dihydrobromide typically involves the reaction of octane-1,8-diamine with hydrobromic acid. The reaction is carried out in an aqueous solution, where octane-1,8-diamine is dissolved in water, and hydrobromic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the dihydrobromide salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous addition of octane-1,8-diamine and hydrobromic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1,8-diamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for halide exchange reactions.
Major Products Formed
Oxidation: Octane-1,8-diamide or octane-1,8-dinitrile.
Reduction: Octane-1,8-diamine.
Substitution: Octane-1,8-diamine dihydroiodide or octane-1,8-diamine dihydrofluoride.
Wissenschaftliche Forschungsanwendungen
Octane-1,8-diamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of octane-1,8-diamine dihydrobromide involves its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromide ions can also participate in halide exchange reactions, affecting the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octane-1,8-diamine dihydroiodide: Similar structure but with iodide ions instead of bromide.
Octane-1,8-diamine dihydrofluoride: Similar structure but with fluoride ions instead of bromide.
Heptane-1,7-diamine dihydrobromide: Similar structure but with a shorter carbon chain.
Uniqueness
Octane-1,8-diamine dihydrobromide is unique due to its specific chain length and the presence of bromide ions, which confer distinct reactivity and interaction properties compared to its analogs. The bromide ions provide specific halide exchange capabilities and influence the compound’s solubility and crystallization behavior .
Eigenschaften
Molekularformel |
C8H22Br2N2 |
|---|---|
Molekulargewicht |
306.08 g/mol |
IUPAC-Name |
octane-1,8-diamine;dihydrobromide |
InChI |
InChI=1S/C8H20N2.2BrH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H |
InChI-Schlüssel |
XXBLGVUXOUAJTK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN)CCCN.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


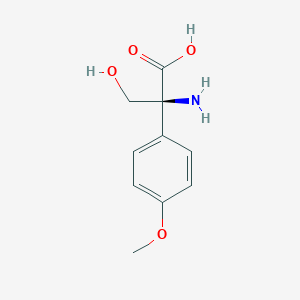

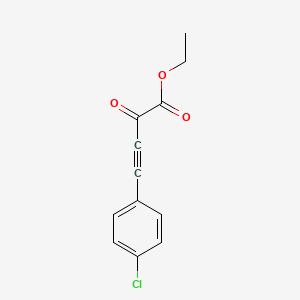
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
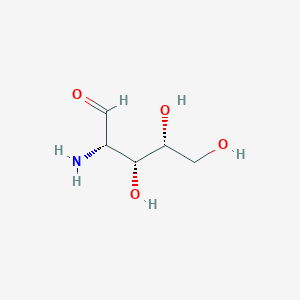
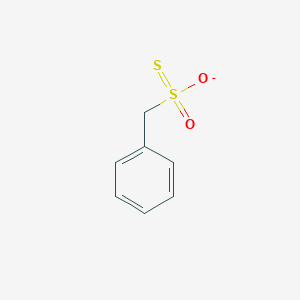
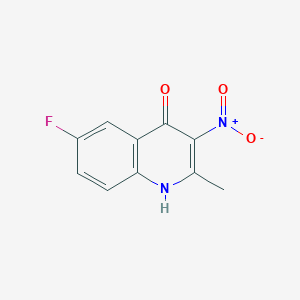
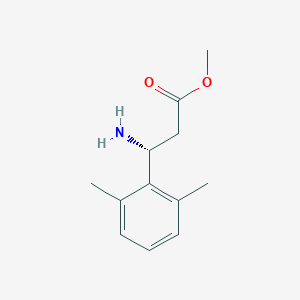
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
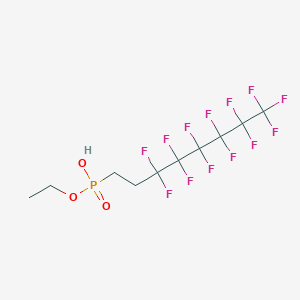
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)
![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
